molecular formula C9H9BrN4S2 B10934098 4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol

4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B10934098
M. Wt: 317.2 g/mol
InChI Key: QMZDXBFYKMRQRV-NYYWCZLTSA-N
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Description

4-{[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]AMINO}-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a brominated thiophene ring, a triazole ring, and a hydrosulfide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]AMINO}-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Bromination of the Thiophene Ring: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride.

    Condensation Reaction: The brominated thiophene derivative is then subjected to a condensation reaction with the triazole derivative in the presence of a base such as sodium hydroxide or potassium carbonate to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]AMINO}-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the hydrosulfide group to a thiol.

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium azide, potassium cyanide, dimethylformamide, and heat.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Azides, nitriles.

Scientific Research Applications

4-{[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]AMINO}-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: It is explored for use in the development of novel materials with specific electronic and optical properties.

    Biological Research: The compound is used as a probe to study various biological processes and interactions at the molecular level.

    Industrial Applications: It is investigated for its potential use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]AMINO}-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[(E)-(5-BROMO-2-THIENYL)METHYLIDENE]AMINO}-5-(3-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
  • **4-{[(E)-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]AMINO}-5-(3-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
  • **4-{[(E)-(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]AMINO}-5-(3-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL

Uniqueness

The uniqueness of 4-{[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]AMINO}-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H9BrN4S2

Molecular Weight

317.2 g/mol

IUPAC Name

4-[(E)-(4-bromothiophen-2-yl)methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H9BrN4S2/c1-2-8-12-13-9(15)14(8)11-4-7-3-6(10)5-16-7/h3-5H,2H2,1H3,(H,13,15)/b11-4+

InChI Key

QMZDXBFYKMRQRV-NYYWCZLTSA-N

Isomeric SMILES

CCC1=NNC(=S)N1/N=C/C2=CC(=CS2)Br

Canonical SMILES

CCC1=NNC(=S)N1N=CC2=CC(=CS2)Br

Origin of Product

United States

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